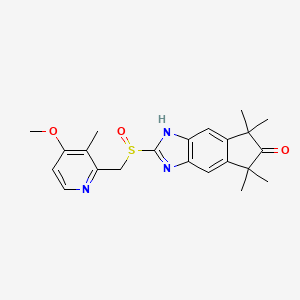

5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one

Vue d'ensemble

Description

Ro 18-5364 is a potent new inhibitor of the gastric (H+ + K+)-ATPase with an apparent Ki of 0.1 microM at pH 6.

Activité Biologique

5,7-Dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one, also known as Ro 18-5364, is a compound that has garnered attention for its biological activities, particularly in the field of gastroenterology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Ro 18-5364 is C22H25N3O3S. It features a complex structure that includes an indeno-imidazole core with a sulfinyl group attached to a pyridine derivative. This unique configuration is believed to contribute to its biological activity.

Ro 18-5364 functions primarily as a proton pump inhibitor (PPI) . It inhibits the gastric acid secretion by blocking the H+/K+ ATPase enzyme in the gastric parietal cells. This action leads to a significant reduction in gastric acid production, making it useful in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

| Mechanism | Description |

|---|---|

| Target Enzyme | H+/K+ ATPase |

| Effect | Inhibition of gastric acid secretion |

| Therapeutic Use | Treatment of GERD and peptic ulcers |

Antitumor Activity

Recent studies have shown that Ro 18-5364 exhibits antitumor properties . In vitro assays demonstrated its effectiveness against various cancer cell lines, including NCI-H1975 and A549 cells. The compound's IC50 values indicate potent cytotoxicity, suggesting it may have applications in cancer therapy .

Case Study: Efficacy Against Cancer Cell Lines

A study evaluated the cytotoxic effects of Ro 18-5364 on A549 cells:

- IC50 Values :

- A549 Cells:

- NCI-H1975 Cells:

These results indicate that Ro 18-5364 has selective activity against specific cancer types, warranting further investigation into its potential as an anticancer agent .

Table 2: Cytotoxicity Data

| Cell Line | IC50 Value () |

|---|---|

| A549 | 0.440 ± 0.039 |

| NCI-H1975 | 0.297 ± 0.024 |

Pharmacological Applications

Ro 18-5364's primary application remains in the treatment of acid-related disorders due to its potent inhibitory effects on gastric acid secretion. It has been compared favorably against traditional PPIs like omeprazole in terms of efficacy and side effect profile.

Comparative Efficacy

In clinical evaluations, Ro 18-5364 demonstrated comparable or superior efficacy relative to other PPIs:

- Omeprazole : 83% anti-ulcer activity at a dose of

- Ro 18-5364 : Demonstrated similar or enhanced activity levels .

Safety Profile

While Ro 18-5364 shows significant therapeutic potential, safety assessments indicate that it may cause adverse effects similar to those seen with other PPIs, including potential risks for long-term use such as kidney disease and gastrointestinal infections .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Inhibition of Gastric Acid Secretion

Ro 18-5364 is primarily recognized for its role as a potent inhibitor of gastric acid secretion. It functions similarly to proton pump inhibitors (PPIs), making it a candidate for treating gastrointestinal disorders such as:

- Zollinger-Ellison syndrome

- Peptic ulcers

- Gastroesophageal reflux disease (GERD)

The compound's mechanism involves the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, which is crucial for acid secretion. This action positions Ro 18-5364 alongside established PPIs like omeprazole and lansoprazole in therapeutic regimens aimed at managing acid-related diseases .

1.2 Potential for Derivative Development

The unique chemical structure of Ro 18-5364 allows for further modifications that could lead to new derivatives with improved efficacy or reduced side effects. Research into structure-activity relationships (SAR) is ongoing to explore how variations in the molecular structure can enhance its pharmacological properties.

Biochemical Research Applications

2.1 Mechanistic Studies

Ro 18-5364 serves as a valuable tool in biochemical research for studying gastric physiology and the pharmacodynamics of acid secretion inhibitors. Its application in laboratory settings includes:

- Investigating the signaling pathways involved in gastric acid secretion

- Assessing the effects of various compounds on gastric mucosal protection

These studies are essential for understanding the broader implications of gastric acid regulation and the development of new therapeutic agents.

2.2 Toxicological Assessments

As with any pharmaceutical compound, understanding the safety profile of Ro 18-5364 is critical. Toxicological studies are necessary to evaluate:

- Acute and chronic toxicity

- Potential drug interactions

These assessments ensure that any therapeutic applications are both effective and safe for patient use.

Synthesis and Production

3.1 Synthetic Routes

The synthesis of Ro 18-5364 involves multiple steps that typically include:

- Formation of the indeno-imidazole core.

- Introduction of the sulfinyl group.

- Functionalization with the pyridine moiety.

Various synthetic methods have been explored, including enantioselective processes that yield specific stereoisomers of the compound. The development of efficient synthetic routes is crucial for producing Ro 18-5364 in sufficient quantities for research and potential therapeutic applications .

Propriétés

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-12-17(23-8-7-18(12)28-6)11-29(27)20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCJDBBYBFMVEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906113 | |

| Record name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101387-98-8 | |

| Record name | 5,7-Dihydro-2-[[(4-methoxy-3-methyl-2-pyridinyl)methyl]sulfinyl]-5,5,7,7-tetramethylindeno[5,6-d]imidazol-6(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101387-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 18-5364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101387988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxy-3-methylpyridin-2-yl)methanesulfinyl]-5,5,7,7-tetramethyl-5,7-dihydroindeno[5,6-d]imidazol-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.